Phenanthrene
Overview
Description
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings . It is a colorless, crystal-like solid, but can also appear yellow . Phenanthrene is used to make dyes, plastics, pesticides, explosives, and drugs .
Synthesis Analysis
Phenanthrene can be synthesized through various methods. A notable method involves the Elbs persulfate oxidation of naphthalene . Another common route to synthesizing Phenanthrene is via the Diels-Alder reaction, where it is produced as a by-product during the reaction of benzyne with furan .
Molecular Structure Analysis
The Phenanthrene molecule is planar and contains 14 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings .
Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions. It undergoes nitration with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene . Phenanthrene undergoes oxidation with KMnO4 in sulphuric acid gives diphenic acid while oxidized with CrO3 gives 9,10-phenanthraquinone .
Physical And Chemical Properties Analysis
Phenanthrene is a colorless, crystalline substance at room temperature and has a faintly aromatic odor . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .
Scientific Research Applications
Aquatic Life Toxicity and Reproductive Effects
Phenanthrene exposure has been shown to influence the reproductive systems of aquatic organisms in a U-shaped dose-response manner, affecting spermatogenesis in fish such as Sebastiscus marmoratus and leading to reproductive and transgenerational toxicities in marine medaka (Oryzias melastigma). These studies reveal the complex impacts of phenanthrene on fish reproductive health, demonstrating both immediate and generational effects (Sun et al., 2011; Sun et al., 2015).
Biodegradation and Environmental Remediation
Research on phenanthrene biodegradation has identified specific microorganisms, such as Burkholderia fungorum FM-2, capable of degrading phenanthrene and removing heavy metals from contaminated environments. This indicates the potential for using certain bacterial strains in the bioremediation of soils co-contaminated with phenanthrene and heavy metals (Liu et al., 2019).
Impact on Plant Physiology
Phenanthrene exposure has been found to affect the secretion and accumulation of organic acids in the roots of plants like Lolium perenne L. (perennial ryegrass), suggesting a possible mechanism through which plants respond to and possibly mitigate phenanthrene toxicity. This insight could inform phytoremediation strategies for PAH-contaminated sites (Xie Mingji et al., 2009).
Safety And Hazards
Phenanthrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin and eye irritation . Long-term exposure to Phenanthrene has been associated with various health effects, including eye and skin irritation, nausea, and breathing difficulties .
Future Directions
Research is ongoing to improve the biodegradation of Phenanthrene in the environment. For instance, a study has proposed a strategy to promote the biodegradation of Phenanthrene in contaminated soil by a novel bacterial consortium in slurry bioreactors . Another study has explored the potential of a plant-growth-promoting endophytic strain Pseudomonas chlororaphis for the biodegradation of Phenanthrene .
properties
IUPAC Name |
phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
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Record name | phenanthrene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phenanthrene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024254 | |
Record name | Phenanthrene | |
Source | EPA DSSTox | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. | |
Record name | PHENANTHRENE | |
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Record name | Phenanthrene | |
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Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F | |
Record name | PHENANTHRENE | |
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Flash Point |
340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F | |
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Record name | PHENANTHRENE | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide. | |
Record name | PHENANTHRENE | |
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Density |
1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025 | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
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Record name | Phenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
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Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
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Vapor Density |
6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14 | |
Record name | PHENANTHRENE | |
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Record name | Phenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound | |
Record name | PHENANTHRENE | |
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Mechanism of Action |
Growing evidence indicates that there is an emerging link between environmental pollution and cardiac hypertrophy, while the mechanism is unclear. The objective of this study was to examine whether phenanthrene (Phe) could cause cardiac hypertrophy, and elucidate the molecular mechanisms involved. We found that: 1) Phe exposure increased the heart weight and cardiomyocyte size of rats; 2) Phe exposure led to enlarged cell size, and increased protein synthesis in H9C2 cells; 3) Phe exposure induced important markers of cardiac hypertrophy, such as atrial natriuretic peptide, B-type natriuretic peptide, and c-Myc in H9C2 cells and rat hearts; 4) Phe exposure perturbed miR-133a, CdC42 and RhoA, which were key regulators of cardiac hypertrophy, in H9C2 cells and rat hearts; 5) Phe exposure induced DNA methyltransferases (DNMTs) in H9C2 cells and rat hearts; 6) Phe exposure led to methylation of CpG sites within the miR-133a locus and reduced miR-133a expression in H9C2 cells; 7) DNMT inhibition and miR-133a overexpression could both alleviate the enlargement of cell size and perturbation of CdC42 and RhoA caused by Phe exposure. These results indicated that Phe could induce cardiomyocyte hypertrophy in the rat and H9C2 cells. The mechanism might involve reducing miR-133a expression by DNA methylation. | |
Record name | Phenanthrene | |
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Product Name |
Phenanthrene | |
Color/Form |
Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes) | |
CAS RN |
85-01-8 | |
Record name | PHENANTHRENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
212 °F (NTP, 1992), 99 °C, 212 °F | |
Record name | PHENANTHRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16236 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENANTHRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/878 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.